molecular formula C10H7NO3 B1195845 1-Acetylisatin CAS No. 574-17-4

1-Acetylisatin

Cat. No.: B1195845
CAS No.: 574-17-4
M. Wt: 189.17 g/mol
InChI Key: LPGDEHBASRKTDG-UHFFFAOYSA-N
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Description

1-Acetylisatin, also known as 1-acetyl-1H-indole-2,3-dione, is a derivative of isatin. It is a versatile compound with significant importance in organic synthesis and medicinal chemistry. The compound has a molecular formula of C10H7NO3 and a molecular weight of 189.17 g/mol .

Mechanism of Action

Target of Action

The primary target of 1-Acetylisatin is the five-membered ring structure of isatin . This compound exhibits high reactivity, making it useful in the synthesis of various nitrogen-containing heterocyclic structures .

Mode of Action

This compound interacts with its target through a process known as ring opening . This interaction is facilitated by the action of primary and secondary amines . The reaction is carried out in CH2Cl2, and depending on the solubility of the acylisatin precursor, it proceeds either at room temperature or at the boiling point of the solvent .

Biochemical Pathways

The opening of the 1-acylisatin ring can lead to the formation of 2-(2-acylamidophenyl)-2-oxoacetamides, quinoxalin-2-ones, or dihydropyrazin-2-one derivatives . These compounds are involved in various biochemical pathways, contributing to the synthesis of nitrogen-containing heterocyclic structures .

Pharmacokinetics

The solubility of the acylisatin precursor in ch2cl2 suggests that the compound’s bioavailability may be influenced by the solvent used .

Result of Action

The result of this compound’s action is the formation of various derivatives, including 2-(2-acylamidophenyl)-2-oxoacetamides, quinoxalin-2-ones, and dihydropyrazin-2-one derivatives . Some of these compounds have been used in the synthesis of the alkaloid mersicarpine and guanidines exhibiting pronounced antibacterial properties .

Action Environment

The action of this compound is influenced by environmental factors such as the reaction conditions and the structure of the acyl substituent . For instance, the reaction of the opening of 1-acylisatins by the action of primary amines is most studied and is carried out in CH2Cl2 . The reaction’s progress depends on the solubility of the acylisatin precursor and can proceed either at room temperature or at the boiling point of the solvent .

Biochemical Analysis

Biochemical Properties

1-Acetylisatin plays a significant role in biochemical reactions, particularly as a metabolite in the tryptophan pathway. It is known to selectively inhibit carboxylesterases, which are enzymes involved in the hydrolysis of ester bonds . This inhibition can affect the metabolism of various ester-containing compounds, potentially altering their pharmacokinetics and dynamics. Additionally, this compound interacts with other biomolecules, including proteins and enzymes, through its reactive carbonyl groups, which can form covalent bonds with nucleophilic sites on these biomolecules .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain transcription factors, thereby modulating gene expression . In terms of cellular metabolism, this compound can alter the metabolic flux by inhibiting specific enzymes, leading to changes in the levels of metabolites . These effects can vary depending on the cell type and the specific cellular context.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It exerts its effects primarily through the inhibition of enzymes such as carboxylesterases . This inhibition occurs via the formation of covalent bonds between the carbonyl groups of this compound and the active sites of the enzymes . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to this compound has been observed to cause sustained changes in cellular function, including alterations in enzyme activity and gene expression . These temporal effects are important considerations for experimental design and interpretation.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activity and gene expression without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dose-dependent effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of tryptophan . It interacts with enzymes such as carboxylesterases, which play a role in the hydrolysis of ester bonds in various metabolites . The inhibition of these enzymes by this compound can lead to changes in metabolic flux and the levels of specific metabolites . Additionally, this compound can affect the activity of other enzymes involved in the tryptophan pathway, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of this compound in specific cellular compartments . The transport and distribution of this compound are important factors that influence its bioavailability and efficacy in biochemical and therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . It has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . The localization of this compound can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments . Post-translational modifications and targeting signals can also play a role in directing this compound to specific organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylisatin can be synthesized through the acetylation of isatin. One common method involves the reaction of isatin with acetic anhydride. The reaction is typically carried out in a reflux setup for several hours, followed by cooling and crystallization to obtain the product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-Acetylisatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Acetylisatin has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: It serves as a tool for studying enzyme inhibition, particularly carboxylesterases.

    Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and its role in drug metabolism.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibition of carboxylesterases and its versatility in chemical synthesis. Its acetyl group provides distinct reactivity compared to other isatin derivatives, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-acetylindole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c1-6(12)11-8-5-3-2-4-7(8)9(13)10(11)14/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGDEHBASRKTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50205987
Record name 1-Acetylisatin
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Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

574-17-4
Record name Acetylisatin
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Record name 1-Acetylisatin
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Record name N-Acetylisatin
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Record name 1-Acetylisatin
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Record name 1-acetyl-1H-indole-2,3-dione
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Record name 1-ACETYLISATIN
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Synthesis routes and methods I

Procedure details

To 60 g of isatin was added 140 ml of acetic anhydride and the mixture was refluxed for 4 hours. The reaction mixture was cooled, and the crystals precipitated were collected by filtration, and washed with ether to obtain 58 g of N-acetylisatin.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 1-acetyl-5-amino-indoline (4.94 g, 28.03 mmol) in conc. HCl (250 mL) and H2O (17 mL) was added to a mixture of chloral hydrate (5.12 g, 31.0 mmol), and Na2SO4 (73.8 g, 0.52 mol) in H2O (68 mL). Once all materials were dissolved, hydroxylamine hydrochloride (6.27 g, 190 mmol) was added and the solution was heated to boiling over 30 minutes and maintained at a boil for 30 minutes. The precipitate which formed upon cooling to 20° C. was removed by filtration, washed with H2O, and dried in vacuo to constant mass to afford 6.68 g. of the 1-acetyl-5-[2-(isonitroso)acetamido]indoline (LC-MS: 248 (MH+)). This material was added in small portions over 30 minutes to conc. H2SO4 (20 mL) while stirring at 50° C. When the addition was complete the mixture was heated to 80° C. for 10 minutes, cooled to 20° C., and poured into ice/water (300 mL). The precipitate was filtered, washed with H2O and dried in vacuo to yield 6.02 g of the 1-acetyl isatin derivative (LC-MS: 248 (M+NH4+). A sample (2.68 g, 11.4 mmol) of this product was heated to 50° C. in dioxane (23 mL)/6N HCl (25 mL) for 16 hours. Concentration of the mixture in vacuo at 40° C. yielded the crude deacetyled isatin product (LC-MS: 189 (MH+)) which was redissolved in THF (50 mL) and reduced directly by addition of 1M borane/THF (114 mL, ~10 eq.). After stirring 16 hours at 20° C. the mixture was carefully quenched with H2O (50 mL), diluted with brine, and the pH adjusted to 10-11 before extraction with EtOAc. The organic extracts were pooled, dried over Na2 SO4(s), filtered and concentrated in vacuo. The residue was recrystallized from Et2O/hexanes to afford pure 1,2,3,5-tetrahydro-pyrrolo[2,3-f]indole (797 mg, LC-MS: 159 (MH+).
Quantity
4.94 g
Type
reactant
Reaction Step One
Quantity
5.12 g
Type
reactant
Reaction Step One
Quantity
73.8 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
68 mL
Type
solvent
Reaction Step One
Quantity
6.27 g
Type
reactant
Reaction Step Two
[Compound]
Name
1-acetyl-5-[2-(isonitroso)acetamido]indoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

T.L.C. (PhCH3 /AcOEt=75/25): slightly impure for isatin.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
PhCH3 AcOEt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mode of reactivity exhibited by 1-acetylisatin upon photoexcitation?

A1: this compound predominantly undergoes photochemical reactions through its triplet nπ* excited state. This excited state exhibits reactivity towards a variety of substrates including alkenes, alkynes, enol ethers, and oxazoles. [, , , , , ]

Q2: What types of reactions are observed in photoinduced reactions of this compound with alkenes?

A2: this compound participates in [2+2] cycloaddition reactions with alkenes, also known as the Paterno-Büchi reaction, to form spirooxetanes. The regioselectivity and diastereoselectivity of these reactions depend on the electronic nature of the alkene and the reaction mechanism involved. []

Q3: What unique reactivity is observed in photoreactions of this compound with oxazoles?

A4: In addition to [2+2] cycloadditions, this compound exhibits [4+4] cycloaddition reactivity with certain oxazoles. These reactions occur with high regioselectivity and diastereoselectivity, forming unique heterocyclic structures. The presence and position of substituents on the oxazole ring significantly influence the reaction pathway and product distribution. [, ]

Q4: Are there examples of tandem reactions initiated by photoexcitation of this compound?

A5: Yes, irradiation of this compound with phenylacetylenes can result in the formation of dispiro[3H-indole-3,2'-furan-3',3''-(3H)-indole]-2,5',2''(2H,5'H,2''H)triones. These products arise from a sequence of reactions initiated by a [2+2] cycloaddition, followed by oxetane ring opening, hydrogen atom abstraction, radical recombination, and finally an intramolecular radical cyclization. []

Q5: Does this compound engage in photoinduced reactions with molecules other than alkenes, alkynes, and oxazoles?

A6: Yes, this compound undergoes photoinduced hydrogen atom abstraction reactions with aldehydes. This process generates triplet (isatin ketyl-aldehyde acyl) radical pairs, leading to various radical coupling products. []

Q6: How does the structure of the aldehyde affect the product distribution in photoreactions with this compound?

A7: The electronic nature of the aldehyde influences the reactivity of the acyl radical formed after hydrogen atom abstraction. Electron-donating substituents on the aromatic ring of the aldehyde decrease the electrophilicity of the corresponding acyl radical, slowing down the formation of certain addition products and favoring alternative reaction pathways. []

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